1-(3,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(3,4-Difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
The synthesis of 1-(3,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the 3,4-difluorobenzyl group: This step often involves nucleophilic substitution reactions where a 3,4-difluorobenzyl halide reacts with the thieno[3,2-d]pyrimidine core.
Addition of the phenyl group: This can be accomplished through various coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or phenyl halides.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3,4-Difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form various derivatives with different substituents.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions.
Scientific Research Applications
1-(3,4-Difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules and its potential as a chemical probe.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cancer cell growth and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
1-(3,4-Difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other thienopyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: This compound also serves as a kinase inhibitor and has shown similar anticancer activities.
Benzofuran[3,2-d]pyrimidine: Another kinase inhibitor with a different core structure but similar biological activities.
Thiadiazole derivatives: These compounds have shown cytotoxic properties and are used in anticancer research.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases, making it a promising candidate for further drug development.
Properties
Molecular Formula |
C19H12F2N2O2S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12F2N2O2S/c20-14-7-6-12(10-15(14)21)11-22-16-8-9-26-17(16)18(24)23(19(22)25)13-4-2-1-3-5-13/h1-10H,11H2 |
InChI Key |
DUNDAFWINPHRJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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